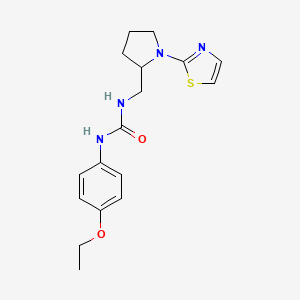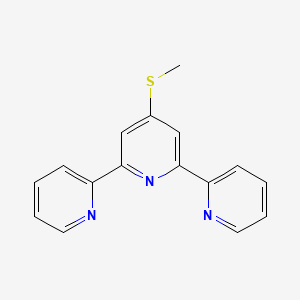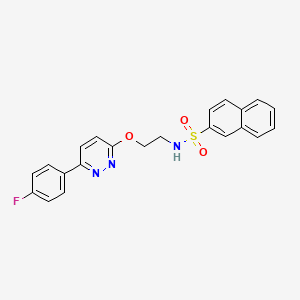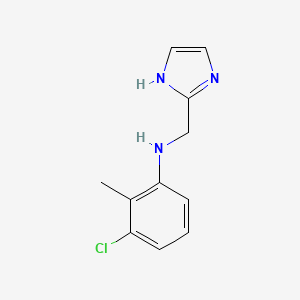![molecular formula C25H24N6O2 B2916132 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1207050-70-1](/img/no-structure.png)
2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
BenchChem offers high-quality 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
The compound is related to a broader class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives. These compounds have been synthesized and studied for various applications, including their antibacterial and antifungal activities. For instance, a study on the synthesis of pyrazoline and pyrazole derivatives, including similar structural motifs, demonstrated antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans using diffusion methods. This showcases the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Anticancer and Antimicrobial Potential
Research on antipyrine-based heterocycles incorporating pyrazolo[1,5-a][1,2,4]triazine derivatives has been carried out to explore their anticancer and antimicrobial properties. A study detailed the synthesis of these derivatives and their structural elucidation, finding some compounds within this class to possess notable anticancer and antimicrobial activities, indicative of their potential for further drug development (Riyadh, Kheder, & Asiry, 2013).
Insecticidal Applications
Innovative heterocycles that incorporate a thiadiazole moiety have been synthesized for use against agricultural pests, such as the cotton leafworm (Spodoptera littoralis). These compounds, derived from pyrazolo[1,5-a][1,2,4]triazine frameworks, exhibit promising insecticidal properties, demonstrating the compound's potential in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anticonvulsant Activity
The structural analogs of the compound, particularly those featuring the 1,2,4-triazole ring, have been investigated for their anticonvulsant activity. This research suggests that the presence of specific heterocyclic rings in the compound's structure can lead to significant anticonvulsant effects, with certain derivatives showing superior activity. This highlights the potential for developing new anticonvulsant drugs based on modifications of this chemical structure (Tarikogullari, Kilic, Erol, & Pabuccuoglu, 2010).
Antimicrobial and Antioxidant Properties
Further studies on thiophene-based heterocycles, including pyrazolo[1,5-a][1,2,4]triazine derivatives, have shown antimicrobial and antioxidant activities. These compounds have been evaluated for their efficacy against various bacterial and fungal species, with some derivatives exhibiting activities surpassing that of standard drugs like Amphotericin B. This underscores the compound's potential in antimicrobial and antioxidant applications (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one derivative, which is then coupled with an N-(4-ethylphenyl)acetamide derivative to form the final product.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "4-ethylphenylamine", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "sodium azide", "copper(I) iodide", "sodium ascorbate", "triethylamine", "acetic acid", "N,N-dimethylformamide", "dimethyl sulfoxide", "chloroform", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate", "a. To a solution of 3,4-dimethylphenylhydrazine (1.0 g, 7.2 mmol) in ethanol (10 mL), add ethyl acetoacetate (1.5 g, 10.8 mmol) and sodium ethoxide (0.5 g, 8.6 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with cold ethanol and dry under vacuum to obtain the intermediate as a yellow solid (1.6 g, 85% yield).", "Step 2: Synthesis of N-(4-ethylphenyl)acetamide intermediate", "a. To a solution of 4-ethylphenylamine (1.0 g, 7.2 mmol) in acetic anhydride (10 mL), add phosphorus pentoxide (1.5 g, 7.2 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and pour into ice-cold water.", "d. Extract the aqueous layer with chloroform (3 x 20 mL).", "e. Dry the organic layer over sodium sulfate and filter.", "f. Concentrate the filtrate under reduced pressure to obtain the intermediate as a yellow oil (1.2 g, 80% yield).", "Step 3: Coupling of intermediates to form final product", "a. To a solution of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate (0.5 g, 2.4 mmol) in N,N-dimethylformamide (5 mL), add the N-(4-ethylphenyl)acetamide intermediate (0.6 g, 2.4 mmol), copper(I) iodide (0.1 g, 0.5 mmol), and triethylamine (0.5 mL, 3.6 mmol).", "b. Stir the reaction mixture at room temperature for 30 minutes.", "c. Add sodium ascorbate (0.2 g, 1.0 mmol) and stir for an additional 30 minutes.", "d. Pour the reaction mixture into ice-cold water and extract with chloroform (3 x 20 mL).", "e. Dry the organic layer over sodium sulfate and filter.", "f. Concentrate the filtrate under reduced pressure to obtain the final product as a yellow solid (0.8 g, 70% yield)." ] } | |
Número CAS |
1207050-70-1 |
Nombre del producto |
2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide |
Fórmula molecular |
C25H24N6O2 |
Peso molecular |
440.507 |
Nombre IUPAC |
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H24N6O2/c1-4-18-6-9-20(10-7-18)26-23(32)15-31-25(33)29-11-12-30-22(24(29)28-31)14-21(27-30)19-8-5-16(2)17(3)13-19/h5-14H,4,15H2,1-3H3,(H,26,32) |
Clave InChI |
DUTHZFKHCAOWCL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916049.png)
![N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2916050.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2916053.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2916054.png)

![2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide](/img/structure/B2916057.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2916058.png)




![7-[(4-Chlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2916068.png)